Product packaging for (Z)-SU14813(Cat. No.:CAS No. 452105-23-6)

(Z)-SU14813

Cat. No.: B1662422
CAS No.: 452105-23-6
M. Wt: 442.5 g/mol
InChI Key: CTNPALGJUAXMMC-PMFHANACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Receptor Tyrosine Kinases in Cellular Processes and Disease Progression

RTKs act as high-affinity receptors for various polypeptide growth factors, cytokines, and hormones, transducing extracellular signals across the cell membrane into the cytoplasm and nucleus. wikipedia.orgjneuropsychiatry.org Upon ligand binding, RTKs typically undergo dimerization and autophosphorylation of specific tyrosine residues within their intracellular kinase domains. numberanalytics.com These phosphorylated tyrosine sites then serve as docking sites for a variety of downstream signaling proteins, activating complex intracellular pathways such as the MAPK/ERK and PI3K/AKT pathways. nih.govnumberanalytics.com These cascades ultimately influence gene expression and cellular behavior. nih.gov

In the context of disease, particularly cancer, dysregulated RTK signaling contributes significantly to the hallmarks of malignancy. For instance, the vascular endothelial growth factor receptor (VEGFR) family and platelet-derived growth factor receptor (PDGFR) family are crucial regulators of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis. aacrjournals.orgnih.govarvojournals.orgwjgnet.com Other RTKs like KIT and FLT3 are involved in the proliferation and survival of specific cell types, and their aberrant activation is linked to various cancers. aacrjournals.orgnih.govmedkoo.com

Conceptual Framework of Multi-targeted Kinase Inhibitors in Therapeutic Strategies

Given that many tumors exhibit multiple genetic mutations and dysregulated signaling pathways, therapeutic strategies targeting a single pathway may face limitations due to inherent or acquired resistance mechanisms. aacrjournals.orgnih.govmdpi.combiorxiv.org This has led to the development of multi-targeted kinase inhibitors (MKIs), designed to simultaneously inhibit several kinases involved in tumor growth, survival, and angiogenesis. aacrjournals.orgnih.govwjgnet.combiorxiv.org The rationale behind this approach is that simultaneously blocking multiple pro-survival and pro-angiogenic pathways could lead to more robust and durable anti-tumor responses and potentially mitigate the development of resistance. aacrjournals.orgbiorxiv.org This strategy has been explored in preclinical and clinical studies using RTK inhibitors with broad target selectivity. aacrjournals.orgnih.gov

Overview of SU14813 within the Context of Multi-targeted Tyrosine Kinase Inhibitor Development

SU14813 is a small molecule that emerged from research programs focused on targeting multiple split kinase domain RTKs. aacrjournals.org It was identified from the same chemical library that led to the discovery of sunitinib (B231), another multi-targeted RTK inhibitor. aacrjournals.orgnih.govaacrjournals.org SU14813 was developed with the aim of creating a next-generation inhibitor with potentially optimized pharmacokinetic and tolerability profiles compared to existing agents. medkoo.comaacrjournals.org Preclinical studies have characterized SU14813 as a potent multi-targeted RTK inhibitor with selectivity for several key receptors involved in angiogenesis and tumor growth, including VEGFRs, PDGFRs, KIT, and FLT3. aacrjournals.orgnih.govarvojournals.orgmedkoo.comaacrjournals.orgselleckchem.commedchemexpress.combiocompare.com Its development is situated within the broader effort to leverage multi-targeted inhibition as a therapeutic strategy for various malignancies. aacrjournals.orgnih.govwjgnet.comresearchgate.netnih.gov

Detailed research findings regarding SU14813's inhibitory activity and preclinical efficacy have been reported. In biochemical assays, SU14813 demonstrated potent inhibitory activity against its target RTKs, with IC50 values in the nanomolar range. aacrjournals.orgselleckchem.commedchemexpress.combiocompare.com Specifically, it inhibited the kinase activity of VEGFR-1, VEGFR-2, PDGFRs, KIT, FLT3, and CSF1R/FMS. aacrjournals.orgmedchemexpress.com Selectivity studies indicated that SU14813 exhibited significantly higher potency against its target RTKs compared to a panel of other kinases. aacrjournals.org

In cellular assays, SU14813 effectively inhibited the ligand-dependent phosphorylation of VEGFR-2, PDGFR-β, KIT, and FLT3-ITD in various cell lines. aacrjournals.orgmedchemexpress.combiocompare.com It also inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial and tumor cells expressing these targets. aacrjournals.orgnih.govmedchemexpress.combiocompare.com

Preclinical in vivo studies using various human and rat tumor xenograft models demonstrated SU14813's potent antitumor activity. aacrjournals.orgnih.govmedkoo.commedchemexpress.com This activity manifested as tumor regression, growth arrest, or substantial growth delay, depending on the specific tumor model. aacrjournals.orgnih.govmedkoo.commedchemexpress.com SU14813 was shown to inhibit the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in xenograft tumors in a dose- and time-dependent manner, correlating with its observed antitumor effects. aacrjournals.orgnih.govmedchemexpress.com Furthermore, combination studies with agents like docetaxel (B913) showed enhanced antitumor activity compared to monotherapy in certain models. aacrjournals.orgnih.gov

Data Tables:

Based on the research findings, the following tables summarize key in vitro inhibitory data for SU14813:

Table 1: SU14813 Biochemical Kinase Inhibition (IC50 values)

Target KinaseIC50 (µmol/L)
VEGFR-10.002 - 0.05
VEGFR-20.002 - 0.05
PDGFRs0.002 - 0.05
KIT0.002 - 0.05
FLT30.002 - 0.05
CSF1R/FMS0.002 - 0.05

Note: Range of IC50 values reported in biochemical assays. aacrjournals.org

Table 2: SU14813 Cellular Inhibition (IC50 values)

Cellular TargetIC50 (nM)
VEGFR-2 phosphorylation (Porcine aorta endothelial cells)5.2
PDGFR-β phosphorylation (Porcine aorta endothelial cells)9.9
KIT phosphorylation (Porcine aorta endothelial cells)11.2
VEGFR-2 phosphorylation (NIH 3T3 transfected cells)40
PDGFR-β phosphorylation (NIH 3T3 transfected cells)20
FLT3-ITD phosphorylation (MV4;11 cells)50
U-118MG cell growth50 - 100

Note: IC50 values from cellular phosphorylation and proliferation assays. aacrjournals.orgmedchemexpress.combiocompare.comscirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27FN4O4 B1662422 (Z)-SU14813 CAS No. 452105-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPALGJUAXMMC-PMFHANACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025698
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-23-6, 627908-92-3
Record name SU-14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SU 14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU-14813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Elucidation of Su14813 Pharmacological Activity

In Vitro Characterization of Kinase Inhibitory Profiles

Preclinical in vitro studies have provided detailed insights into the biochemical and cellular activities of SU14813, highlighting its potency and selectivity against its target kinases and its impact on various cellular processes critical for cancer progression.

Biochemical Kinase Inhibition Assays and Selectivity Profiling of SU14813

Biochemical assays have demonstrated that SU14813 potently inhibits the kinase activity of several key RTKs. These targets include VEGFR-1, VEGFR-2, PDGFRs (alpha and beta), KIT, FLT3, and CSF1R/FMS. scirp.orgaacrjournals.org The inhibitory activity is typically measured by IC50 values, representing the concentration of SU14813 required to inhibit 50% of the kinase activity. In biochemical assays, SU14813 inhibited these target RTKs with IC50 values ranging from 0.002 to 0.05 µmol/L (2 to 50 nM). aacrjournals.org

SU14813 has been tested against a panel of kinases to assess its selectivity profile. Studies involving a total of 38 kinases in biochemical assays indicated that SU14813 exhibits a high degree of selectivity for its intended RTK targets. aacrjournals.org

Table 1: Biochemical Kinase Inhibition Profile of SU14813

Kinase TargetBiochemical IC50 (nM)
VEGFR12 medchemexpress.commedchemexpress.comselleckchem.com
VEGFR250 medchemexpress.commedchemexpress.comselleckchem.com
PDGFRβ4 medchemexpress.commedchemexpress.comselleckchem.com
KIT (c-Kit)15 medchemexpress.commedchemexpress.comselleckchem.com
VEGFR-12-50 aacrjournals.org
VEGFR-22-50 aacrjournals.org
PDGFRs2-50 aacrjournals.org
FLT32-50 aacrjournals.org
CSF1R/FMS2-50 aacrjournals.org

Note: Ranges are provided where specific single values were not consistently cited across sources for the 2-50 nM range.

Cellular Phosphorylation Inhibition Studies of SU14813 on Key Receptor Tyrosine Kinases

Beyond biochemical inhibition, cellular assays have confirmed SU14813's ability to inhibit the phosphorylation of its target RTKs in a cellular context. SU14813 inhibited cellular ligand-dependent phosphorylation of VEGFR-2, PDGFR-β, KIT, and FLT3-internal tandem duplication (FLT3-ITD). aacrjournals.orgmedchemexpress.commedchemexpress.com It also inhibited FMS/CSF1R phosphorylation in transfected cells. aacrjournals.orgmedchemexpress.commedchemexpress.com

Specifically, in porcine aorta endothelial cells overexpressing VEGFR-2, PDGFR-β, and KIT, SU14813 inhibited phosphorylation with cellular IC50 values of 5.2 nmol/L, 9.9 nmol/L, and 11.2 nmol/L, respectively. aacrjournals.orgmedchemexpress.commedchemexpress.com Cellular IC50 values for the inhibition of VEGFR-2, PDGFRβ, and FLT3 internal tandem duplication phosphorylation were reported as 0.04 µmol/L, 0.02 µmol/L, and 0.05 µmol/L, respectively. scirp.org

Impact of SU14813 on Cell Proliferation, Migration, and Survival in Disease Models

SU14813 has been shown to inhibit ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells that express its target RTKs. nih.govmedchemexpress.commedchemexpress.comresearchgate.netresearchgate.net Consistent with its cellular RTK inhibitory activities, SU14813 inhibited PDGF-dependent proliferation of NIH-3T3 cells overexpressing PDGFR-β. aacrjournals.org It also inhibited FLT3 ligand–dependent proliferation of OC1-AML5 human AML cells expressing wild-type FLT3 and autonomous proliferation of MV4;11 human AML cells expressing constitutively active mutant FLT3-ITD. aacrjournals.org In contrast, SU14813 did not potently inhibit epidermal growth factor–dependent DNA synthesis in NIH 3T3 cells overexpressing EGFR, a non-target RTK, indicating target specificity in cellular contexts. aacrjournals.org

In Vivo Efficacy and Target Engagement of SU14813 in Preclinical Models

Preclinical in vivo studies, primarily in murine xenograft models, have assessed the efficacy of SU14813 in inhibiting tumor growth and engaging its molecular targets.

Antitumor Efficacy in Murine Xenograft Models

SU14813 has demonstrated broad and potent antitumor activity as a monotherapy in various established xenograft models derived from human or rat tumor cell lines. aacrjournals.orgmedkoo.comaacrjournals.orgnih.govmedchemexpress.com This activity has resulted in tumor regression, growth arrest, or substantially reduced tumor growth. aacrjournals.orgmedkoo.comaacrjournals.orgnih.govmedchemexpress.com

In xenograft models utilizing human and rat tumor cells implanted in athymic or nonobese diabetic/severe combined immunodeficient mice, SU14813 exhibited dose-dependent antitumor efficacy. aacrjournals.org This included regression of 786-O (PDGFR, VEGFR-expressing) and MV4;11 (activated FLT3-dependent) tumors, growth arrest of Colo205 tumors, and growth delay of C6 (PDGFR-expressing) and MV522 tumors. aacrjournals.org In mouse tumor efficacy studies, SU14813 treatment of C6 rat glioma model mice was sufficient to produce complete anti-tumor efficacy. targetmol.com In the MV4;11 human AML model, SU14813 treatment increased mouse survival time from 23 days to 42 days. targetmol.com

SU14813 has also been evaluated in combination therapy studies. Treatment in combination with docetaxel (B913) significantly enhanced both the inhibition of primary tumor growth and the survival of tumor-bearing mice compared to administration of either agent alone. aacrjournals.orgmedchemexpress.commedchemexpress.comacs.org This enhanced activity was observed in a docetaxel-resistant murine LLC model. medchemexpress.commedchemexpress.com

In vivo target engagement has been demonstrated by the inhibition of VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors in a dose- and time-dependent fashion following SU14813 administration. aacrjournals.orgnih.govmedchemexpress.commedchemexpress.comresearchgate.nettargetmol.com

Table 2: Summary of Antitumor Efficacy in Murine Xenograft Models

Xenograft Model (Origin)SU14813 Effect (Monotherapy)Key Expressed RTKs
786-O (Human Renal Cell Carcinoma)RegressionPDGFR, VEGFR aacrjournals.org
MV4;11 (Human AML)Regression, Increased Survival TimeActivated FLT3 aacrjournals.orgtargetmol.com
Colo205 (Human Colon Carcinoma)Growth ArrestNot specified in sources, but likely expresses target RTKs aacrjournals.org
C6 (Rat Glioma)Growth Delay, Complete Anti-tumor EfficacyPDGFR aacrjournals.orgtargetmol.com
MV522 (Human Lung Carcinoma)Growth DelayNot specified in sources, but likely expresses target RTKs aacrjournals.org
Murine LLC (Murine Lung Carcinoma)Enhanced inhibition and survival in combination with docetaxelNot specified in sources, but likely expresses target RTKs medchemexpress.commedchemexpress.com
Angiogenesis Modulation by SU14813 within Tumor Microenvironments

SU14813 inhibits target RTK activity in vivo, which is associated with a reduction in angiogenesis. aacrjournals.orgnih.gov Angiogenesis, the formation of new blood vessels, is crucial for solid tumor growth beyond a certain size. vumc.nl Tumor hypoxia can induce this process, which is regulated by various factors, including VEGF. vumc.nl CAFs (cancer-associated fibroblasts) in the tumor microenvironment secrete pro-angiogenic factors like VEGFA and PDGF, promoting angiogenesis and tumor growth. researchgate.netnih.gov

SU14813 inhibits the kinase activity of VEGFR-1 and VEGFR-2, PDGFRs, KIT, FLT3, and CSF1R/FMS. aacrjournals.orgmedchemexpress.comarctomsci.com These receptors are involved in tumor neoangiogenesis. aacrjournals.org VEGFRs promote endothelial cell proliferation, survival, migration, invasion, and differentiation, leading to angiogenesis. aacrjournals.org PDGFR-β mediates the proliferation and survival of smooth muscle cells and pericytes that support blood vessels. aacrjournals.org

In cellular assays, SU14813 inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets. aacrjournals.orgnih.govmedchemexpress.comarctomsci.com Specifically, SU14813 inhibited cellular ligand-dependent phosphorylation of VEGFR-2, PDGFR-β, KIT, and FLT3-internal tandem duplication (FLT3-ITD), as well as FMS/CSF1R. aacrjournals.orgmedchemexpress.comarctomsci.com SU14813 also inhibited VEGFR-2, PDGFR-β, and KIT phosphorylation in porcine aorta endothelial cells overexpressing these targets, with cellular IC50 values of 5.2, 9.9, and 11.2 nmol/L, respectively. aacrjournals.orgmedchemexpress.comarctomsci.com

SU14813 partially reduced the suppressive effect of ligustilide-treated CAF supernatant on HUVEC (Human Umbilical Vein Endothelial Cell) migration. researchgate.netnih.gov SU14813 is described as a VEGFR1/2 inhibitor in this context. researchgate.netnih.gov

Efficacy of SU14813 in Hematologic Malignancy Xenograft Models

SU14813 has demonstrated efficacy in hematologic malignancy models. aacrjournals.org Activating mutations in FLT3 and KIT, and activating translocations of PDGFR-β, are particularly significant in driving cell growth in hematologic malignancies. aacrjournals.org

In a physiologically relevant leukemia model in mice, where MV4;11 human AML cells engraft and proliferate in the bone marrow, SU14813 treatment conferred an approximate doubling of survival time. aacrjournals.org Treatment initiated 30 days after injection of MV4;11 cells resulted in survival times increasing from 23 days to 42 days at doses of 10 or 20 mg/kg BID. aacrjournals.org

SU14813 Activity in Non-Oncological Disease Models

Beyond its activity in cancer models, SU14813 has been investigated for its potential in certain non-oncological conditions where RTK signaling and angiogenesis play a role.

Modulation of Choroidal Neovascularization by SU14813 in Ocular Angiogenesis Models

SU14813 has been assessed in models of ocular angiogenesis, specifically laser-induced choroidal neovascularization (CNV). arvojournals.orgnih.govarvojournals.org Wet age-related macular degeneration (AMD) is characterized by aberrant CNV and leaky angiogenic vessels in the eye, leading to fluid and blood accumulation, scarring, and ultimately vision loss. arvojournals.orgnih.govarvojournals.org

In an intervention study protocol using a laser-induced CNV model in rats, SU14813 significantly decreased CNV leakage and lesion size. arvojournals.orgnih.govarvojournals.org Treatment with SU14813 was effective in reducing leakage and decreasing lesion size even when initiated 14 days after laser induction, after the pathologic effect was established. arvojournals.orgarvojournals.org This suggests that a multiple RTK inhibitor approach may be effective for treating established angiogenesis in this context. arvojournals.orgarvojournals.org

Anti-fibrotic and Anti-angiogenic Effects of SU14813 in Pulmonary Fibrosis Models

SU14813 has been investigated for its anti-fibrotic and anti-angiogenic properties in models of pulmonary fibrosis. researchgate.net Platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) and their receptors are implicated in the pathogenesis of pulmonary fibrosis. researchgate.net

In the bleomycin-induced pulmonary fibrosis mouse model, SU14813 demonstrated statistically significant reductions in histological changes, including the percentage of total collagen and inflammatory collagen. researchgate.net SU14813 also resulted in a statistically significant reduction in both wet lung weight and lung hydroxyproline (B1673980) (HO-Pro) content when dosed prophylactically and therapeutically compared to controls. researchgate.net These findings suggest that broad-spectrum RTK inhibition is efficacious in inhibiting established pulmonary fibrosis in this model. researchgate.net

In Vivo Target Phosphorylation Inhibition Studies with SU14813

In vivo studies have confirmed that SU14813 inhibits the phosphorylation of its target RTKs in xenograft tumors. aacrjournals.orgmedchemexpress.commedchemexpress.comarctomsci.comresearchgate.net SU14813 inhibited VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors in a dose- and time-dependent fashion. aacrjournals.orgnih.govmedchemexpress.commedchemexpress.comarctomsci.comresearchgate.net The plasma concentration estimated to be required for in vivo target inhibition was between 100 and 200 ng/mL. aacrjournals.orgnih.govmedchemexpress.commedchemexpress.comarctomsci.comresearchgate.net

There was a close correlation between the pharmacodynamic endpoints, including the in vivo modulation of intended targets and antitumor efficacy, and the pharmacokinetics of SU14813 in nonclinical studies. aacrjournals.orgresearchgate.net

Table 1: In Vivo Efficacy of SU14813 in Selected Tumor Xenograft Models

Cell LineInitial Tumor Volume (mm³)Dose (mg/kg)Dosing SchedulePercent Inhibition (%)Percent Regression (%)
786-OEstablishedVariedBID-Regression
MV4;11EstablishedVariedBID-Regression
Colo205EstablishedVariedBIDGrowth Arrest-
C6EstablishedVariedBID/QDGrowth Delay-
MV522EstablishedVariedBIDGrowth Delay-

*Data compiled from search results aacrjournals.org. Specific numerical percentages for inhibition/regression varied by dose and study.

Table 2: Efficacy of SU14813 in a Mouse Bone Marrow Myeloproliferative Disease Model (MV4;11 AML cells)

Treatment GroupSurvival Time (Days)
Control~23
SU14813~42

*Data compiled from search results aacrjournals.org. Doses used were 10 or 20 mg/kg BID.

Molecular and Cellular Mechanisms of Su14813 Action

Identification of Primary and Secondary Receptor Tyrosine Kinase Targets of SU14813

SU14813 demonstrates broad-spectrum inhibitory activity against multiple split-kinase domain RTKs. aacrjournals.org Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3). nih.govnih.govcancer.gov The compound was found to be highly selective for these target RTKs when tested against a panel of 38 kinases in biochemical assays. aacrjournals.org

The inhibitory potency of SU14813 against its key targets has been quantified through biochemical assays, revealing low nanomolar IC50 values, which indicate high affinity and potent inhibition. aacrjournals.orgmedchemexpress.comselleckchem.comadooq.com

In cellular assays, SU14813 effectively inhibited the ligand-dependent phosphorylation of VEGFR-2, PDGFR-β, KIT, and FLT3. medchemexpress.com For instance, it inhibited phosphorylation in porcine aorta endothelial cells overexpressing VEGFR-2, PDGFR-β, and KIT with cellular IC50 values of 5.2 nM, 9.9 nM, and 11.2 nM, respectively. aacrjournals.orgmedchemexpress.com This demonstrates that the compound's biochemical activity translates to potent inhibition within a cellular context.

Competitive ATP Binding Mode of SU14813 Kinase Inhibition

As a small molecule inhibitor of receptor tyrosine kinases, SU14813 functions by competing with adenosine (B11128) triphosphate (ATP) for its binding site within the catalytic domain of the kinase. nih.govnih.gov The intracellular kinase domain of RTKs contains a highly conserved ATP-binding pocket, which is essential for the phosphotransferase activity of the enzyme. nih.govmdpi.com By occupying this pocket, ATP-competitive inhibitors like SU14813 block the catalytic activity of the kinase, preventing the transfer of phosphate (B84403) groups to substrate proteins. nih.gov This action effectively halts the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades. nih.gov The ability of these inhibitors to target the ATP pocket is a central mechanism for blocking signal transduction in cancer cells that rely on dysregulated kinase activity. nih.govchemrxiv.org

Regulation of Downstream Signaling Pathways by SU14813

The inhibition of primary RTK targets by SU14813 directly impacts major downstream signaling pathways that are fundamental to cancer cell processes. oaepublish.com RTKs such as VEGFR, PDGFR, and KIT, upon activation by their respective ligands, typically trigger cascades including the MAPK pathway and the PI3K/Akt pathway. oaepublish.comfrontiersin.org These pathways are critical for regulating gene expression involved in cell growth, proliferation, survival, and migration. oaepublish.com

By binding to and inhibiting the phosphorylation of its target RTKs, SU14813 prevents the recruitment and activation of downstream signaling proteins, thereby terminating these signaling cascades. nih.govcancer.govnih.gov For example, inhibition of VEGFR-2 blocks signaling that is essential for angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Similarly, blocking PDGFR and KIT signaling disrupts pathways that drive the proliferation and survival of tumor cells. nih.gov The simultaneous inhibition of these multiple, often redundant, signaling pathways is a key aspect of the potent antitumor activity of SU14813. nih.govaacrjournals.org

Impact of SU14813 on Cell Cycle Progression and Apoptosis Induction

The disruption of key signaling pathways by SU14813 has profound effects on the cellular machinery controlling cell division and programmed cell death. The inhibition of pro-proliferative and pro-survival signals transmitted through pathways like MAPK and PI3K/Akt leads to cell cycle arrest and the induction of apoptosis. nih.govcancer.govoaepublish.com

Inhibition of the RTKs targeted by SU14813 leads to a reduction in signals that promote cell cycle progression. nih.gov Dysregulation of these pathways is often associated with uncontrolled cell proliferation, a hallmark of cancer. oaepublish.com By blocking these aberrant signals, SU14813 can halt cells in specific phases of the cell cycle, thereby inhibiting tumor growth. frontiersin.org

Furthermore, the inhibition of survival signals makes cancer cells more susceptible to apoptosis. researchgate.net Many cancer cells evade apoptosis through the constitutive activation of RTK signaling. oaepublish.com SU14813-mediated inhibition of targets like VEGFR, PDGFR, and FLT3 counteracts these survival mechanisms. nih.govcancer.gov This leads to the activation of the intrinsic apoptotic pathway, a cellular stress-induced mechanism that results in programmed cell death. nih.govplos.org The induction of apoptosis is a critical component of the antitumor efficacy of tyrosine kinase inhibitors. cancer.govnih.gov

Compound Names Mentioned

Translational Research and Clinical Investigation of Su14813

Phase I Clinical Trial Design and Pharmacodynamic Endpoints of SU14813

The initial clinical evaluation of SU14813, an oral multi-targeted tyrosine kinase inhibitor, was conducted through a Phase I, open-label, dose-escalation study involving 77 adults with advanced solid tumors. nih.gov The primary objective of this trial was to determine the maximum tolerated dose (MTD) of SU14813. nih.gov The study design incorporated two different once-daily dosing schedules: one regimen consisted of four weeks of treatment followed by a one-week break (schedule 4/1), while the other involved continuous daily dosing (CDD). nih.gov

Pharmacodynamic endpoints were a key focus of the investigation to understand the biological activity of SU14813. In preclinical xenograft tumor models, SU14813 demonstrated a dose- and time-dependent inhibition of the phosphorylation of its key targets, including vascular endothelial growth factor receptor 2 (VEGFR-2), platelet-derived growth factor receptor-beta (PDGFR-β), and fms-like tyrosine kinase 3 (FLT3). nih.gov These preclinical studies established a target plasma concentration for in vivo inhibition estimated to be between 100 and 200 ng/mL. nih.gov The Phase I clinical trial confirmed that target plasma concentrations greater than 100 ng/mL were achieved and sustained over a 12-hour period at doses of 100 mg/day or higher. nih.gov There was a significant correlation observed between the pharmacokinetic profile of SU14813 and its pharmacodynamic effects, namely the in vivo modulation of its intended targets and the resulting antitumor efficacy. aacrjournals.org

Table 1: SU14813 Phase I Clinical Trial Design and Key Pharmacodynamic Findings

ParameterDetails
Study Type Phase I, open-label, dose-escalation
Patient Population 77 adults with advanced solid malignancies nih.gov
Primary Endpoint Determination of Maximum Tolerated Dose (MTD) nih.gov
Dosing Schedules 1. 4 weeks on, 1 week off (Schedule 4/1)2. Continuous Daily Dosing (CDD) nih.gov
Key Preclinical PD Finding Inhibition of VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors nih.gov
Target Plasma Concentration (Preclinical) 100-200 ng/mL for in vivo target inhibition nih.gov
Clinical PD Achievement Target plasma concentrations (>100 ng/mL) achieved and sustained at doses ≥100 mg/day nih.gov

Assessment of Clinical Activity and Durable Responses to SU14813 Therapy

The clinical activity of SU14813 was assessed in the Phase I trial, where it demonstrated meaningful and durable responses in patients with advanced solid malignancies. nih.gov Among the 77 participants, objective responses as measured by the Response Evaluation Criteria in Solid Tumors (RECIST) were observed. aacrjournals.org This included one complete response in a patient with renal cell carcinoma (RCC) and 12 partial responses. nih.govaacrjournals.org

The durability of these responses was a notable finding. The progression-free survival (PFS) for the 13 patients who experienced either a complete or partial response ranged from 1.4 to 53.2 months. nih.gov The long-term benefit of the therapy was further evidenced by the number of patients who remained on treatment over an extended period; fifteen patients continued SU14813 therapy for at least one year, and three patients were still on treatment at the two-year mark. nih.gov These outcomes indicated that SU14813 possesses significant antitumor efficacy, warranting further investigation. nih.gov

Table 2: Clinical Responses to SU14813 in Phase I Trial

Response MetricOutcome
Total Patients 77 nih.gov
Complete Responses 1 (patient with Renal Cell Carcinoma) aacrjournals.org
Partial Responses 12 nih.govaacrjournals.org
Progression-Free Survival (for responders) 1.4 - 53.2 months nih.gov
Patients on Treatment ≥ 1 Year 15 nih.gov
Patients on Treatment ≥ 2 Years 3 nih.gov

Investigation of SU14813 in Combination Therapy Regimens in Preclinical Settings

The potential of SU14813 as part of a combination therapy regimen has been explored in preclinical studies. nih.govaacrjournals.org Research involving a docetaxel-resistant murine Lewis lung carcinoma (LLC) model showed that combining SU14813 with docetaxel (B913) resulted in significantly enhanced antitumor activity. nih.govaacrjournals.org This combination led to greater inhibition of primary tumor growth and improved survival of the tumor-bearing mice compared to the administration of either SU14813 or docetaxel alone. nih.govaacrjournals.org

These promising preclinical findings supported the evaluation of this combination in a clinical setting. aacrjournals.org A dose-range finding study was conducted in 24 patients with advanced solid tumors to identify a manageable and potentially effective combination regimen. aacrjournals.org The study determined that continuous daily dosing of SU14813 (50 mg/day) combined with a sub-MTD dose of docetaxel (75 mg/m²) was a viable regimen. aacrjournals.org This combination demonstrated encouraging clinical activity in several heavily pre-treated patients, including those with melanoma and gastrointestinal stromal tumors (GIST) who were previously refractory to imatinib (B729) and/or sunitinib (B231). aacrjournals.org

Comparative Pharmacokinetic and Pharmacodynamic Analysis of SU14813 with Related Kinase Inhibitors

SU14813 was developed as a next-generation multi-targeted tyrosine kinase inhibitor (TKI) following sunitinib, having been identified from the same chemical library. nih.govaacrjournals.org It was designed with the goal of an optimized pharmacokinetic (PK) and tolerability profile compared to sunitinib. aacrjournals.org In nonclinical studies, SU14813 demonstrated broad and potent antitumor activity that was equivalent to that of sunitinib. aacrjournals.org

The pharmacokinetic properties of SU14813 were characterized in both preclinical and clinical settings. In mice, SU14813 showed moderate systemic clearance and a moderate volume of distribution, with a relatively short plasma half-life of 1.8 hours. aacrjournals.org In the Phase I clinical trial, SU14813 exhibited dose-proportional exposure, meaning that as the dose increased, the concentration of the drug in the body increased proportionally. nih.govaacrjournals.org A steady state was achieved by day 8 of treatment, and the drug was eliminated with a mean terminal half-life ranging from 9 to 34 hours in humans. nih.gov

When compared to other TKIs, SU14813 shares the characteristic of targeting multiple receptor tyrosine kinases, including VEGFRs and PDGFRs, a strategy common to drugs like sunitinib and axitinib. aacrjournals.orgplos.org This multi-targeted approach is believed to generate enhanced antitumor efficacy by simultaneously inhibiting pathways involved in tumor cell growth and neoangiogenesis. aacrjournals.org While direct comparative clinical PK/PD studies are limited, the preclinical data for SU14813 showed a strong correlation between its pharmacokinetic profile and its pharmacodynamic effects on target kinases, similar to what has been established for sunitinib. aacrjournals.orgnih.gov For instance, like sunitinib, sustained 24-hour inhibition of target phosphorylation was not deemed necessary to achieve significant efficacy with SU14813. aacrjournals.orgnih.gov

Table 3: Comparative Pharmacokinetic Profile of SU14813

SpeciesParameterValue
Mouse Systemic Clearance46 mL/min/kg aacrjournals.org
Volume of Distribution1.5 L/kg aacrjournals.org
Plasma Half-life (t1/2)1.8 hours aacrjournals.org
Oral Bioavailability~40% aacrjournals.org
Human Time to Steady StateBy Day 8 nih.gov
Terminal Half-life (t1/2)9 - 34 hours nih.gov
ExposureDose-proportional nih.gov

Therapeutic Implications and Future Research Directions

Potential Application of SU14813 in Oncology

The broad-spectrum inhibitory profile of SU14813 makes it a candidate for treating a wide range of cancers. Its mechanism of action involves a dual approach: directly inhibiting the proliferation and survival of tumor cells that are dependent on specific RTK signaling, and indirectly halting tumor growth by cutting off the blood supply through the inhibition of angiogenesis. nih.gov

Hematologic Malignancies Responsive to SU14813

Beyond solid tumors, SU14813 has shown significant promise in hematologic cancers where specific mutations render malignant cells dependent on its targets.

Acute Myeloid Leukemia (AML) with FLT3-ITD Mutations: Approximately one-third of AML cases harbor mutations in the FLT3 gene, most commonly internal tandem duplications (ITD), which lead to constitutive activation of the kinase and a poor prognosis. nih.gov SU14813 is a potent inhibitor of FLT3. nih.gov In preclinical studies, it effectively induced regression of tumors in xenograft models using the MV4;11 human AML cell line, which is characterized by an FLT3-ITD mutation. oup.com Furthermore, SU14813 demonstrated efficacy in a bone marrow-engrafted AML model, prolonging survival. oup.com This highlights its potential as a targeted therapy for this specific and aggressive subtype of AML.

Application of SU14813 in Angiogenesis-Dependent Non-Malignant Pathologies

The role of angiogenesis is not limited to cancer; it is a key process in several non-malignant diseases characterized by abnormal blood vessel growth. rsc.org The potent anti-angiogenic properties of SU14813, primarily through VEGFR and PDGFR inhibition, suggest its therapeutic potential could extend beyond oncology.

Ocular Neovascular Diseases: Conditions such as wet age-related macular degeneration and diabetic retinopathy are driven by pathological angiogenesis mediated by VEGF. rsc.org Therapies that block VEGF signaling are the standard of care. A multi-targeted inhibitor like SU14813, which potently blocks the VEGFR-2 pathway, could theoretically offer a therapeutic benefit in these conditions.

Inflammatory Diseases: Chronic inflammatory conditions like rheumatoid arthritis and psoriasis involve angiogenesis in the inflamed tissue. The formation of new blood vessels helps sustain the inflammatory process by transporting immune cells.

Endometriosis: This gynecological disorder involves the growth of endometrial-like tissue outside the uterus and is associated with inflammation and angiogenesis. nih.gov Preclinical studies using sunitinib (B231), a TKI with a similar target profile to SU14813, have shown that inhibiting VEGFR and other pathways can reduce the development of endometriotic lesions in mouse models, partly by altering the immune microenvironment. nih.gov This provides a rationale for exploring SU14813 or similar compounds for treating endometriosis.

Considerations for SU14813 Resistance Mechanisms and Combination Strategies

A significant challenge with targeted therapies is the development of drug resistance. Tumors can adapt to the pressure of a kinase inhibitor through various mechanisms. mdpi.com

Potential Resistance Mechanisms:

Secondary Mutations: The target kinase can acquire new mutations that prevent the drug from binding effectively while preserving the kinase's activity. mdpi.com

Activation of Bypass Pathways: Cancer cells can overcome the inhibition of one signaling pathway by upregulating an alternative, parallel pathway to restore signals for growth and survival. mdpi.commdpi.com For example, the activation of the c-Met receptor tyrosine kinase can confer resistance to some TKIs. mdpi.com

Overexpression of the Target: A simple increase in the production of the target protein can sometimes overwhelm the inhibitor.

The multi-targeted nature of SU14813 may offer an intrinsic advantage in overcoming or delaying resistance. oup.com By simultaneously blocking several crucial pathways (VEGFR, PDGFR, KIT, FLT3), it reduces the number of available escape routes for the cancer cells, making it more difficult for them to develop resistance compared to a highly selective inhibitor that targets only a single pathway. oup.com

Resistance MechanismDescriptionPotential Mitigation by SU14813
Secondary Target MutationsGenetic alterations in the kinase domain that prevent drug binding.May be less effective if mutation is in a primary target, but simultaneous inhibition of other targets could still suppress growth.
Bypass Pathway ActivationUpregulation of alternative signaling pathways to circumvent the blocked target.High potential for mitigation, as SU14813 inhibits multiple key pathways (VEGFR, PDGFR, KIT, FLT3) simultaneously.
Drug EffluxIncreased expression of membrane pumps that actively remove the drug from the cell.This mechanism is generally not overcome by a multi-targeted approach.

Combination Strategies: To further enhance efficacy and combat resistance, SU14813 can be combined with other anticancer agents. Preclinical studies have shown a synergistic effect when SU14813 is administered with the chemotherapeutic agent docetaxel (B913). nih.gov In a docetaxel-resistant tumor model, the combination significantly improved the inhibition of tumor growth and increased the survival of tumor-bearing mice compared to either agent alone. nih.govoup.com This suggests that SU14813 can not only attack the tumor directly but may also sensitize it to conventional chemotherapy, possibly by normalizing tumor vasculature and improving drug delivery.

Unexplored Target Interactions and Potential Off-Target Effects of SU14813

While SU14813 was designed to inhibit VEGFR, PDGFR, KIT, and FLT3, a complete understanding of its kinase selectivity profile is essential for predicting its full range of biological effects.

Unexplored Interactions: Most TKIs have the potential to interact with dozens or even hundreds of kinases to varying degrees. The initial characterization of SU14813 showed it to be highly selective for its intended targets when tested against a panel of 38 kinases. oup.com For example, it did not potently inhibit the epidermal growth factor receptor (EGFR), demonstrating a degree of specificity. oup.com However, a comprehensive kinome-wide screen would be necessary to fully map its interaction profile. Such a study could reveal novel, unexpected targets that might contribute to its efficacy or be exploited for new therapeutic applications.

Q & A

Q. What are the primary molecular targets of SU14813, and how do its IC50 values guide experimental dosing in vitro?

SU14813 is a multi-targeted receptor tyrosine kinase inhibitor with established IC50 values for VEGFR2 (50 nM), VEGFR1 (2 nM), PDGFRβ (4 nM), and KIT (15 nM) . To design in vitro experiments, researchers should select concentrations near or above these values to ensure target inhibition. For example, a dose range of 50–200 nM for VEGFR2-dependent assays ensures efficacy while avoiding off-target effects. Pre-testing target phosphorylation status (e.g., via Western blot) is recommended to confirm inhibition.

Q. What in vitro assays are recommended to evaluate SU14813’s anti-angiogenic effects beyond proliferation inhibition?

Beyond standard proliferation assays (e.g., MTT), SU14813’s anti-angiogenic activity can be assessed using endothelial cell migration assays (e.g., scratch/wound healing) and tube formation assays on Matrigel. These methods capture its ability to disrupt vascular network formation, a critical mechanism linked to VEGFR2/PDGFRβ inhibition . Dose-response curves should be constructed using concentrations aligned with IC50 values for relevant targets.

Q. How can researchers ensure reproducibility of SU14813-mediated target inhibition across independent studies?

Reproducibility requires strict adherence to protocols for compound preparation (e.g., DMSO stock stability at -20°C, avoidance of freeze-thaw cycles) and validation of target inhibition through phosphorylation assays (e.g., ELISA or flow cytometry). Detailed reporting of solvent controls, incubation times, and batch-specific purity data (>99.5%) is essential .

Advanced Research Questions

Q. How should researchers optimize SU14813 dosing in preclinical tumor models to achieve target inhibition without toxicity?

In vivo efficacy requires maintaining plasma concentrations of 100–200 ng/mL, as demonstrated in xenograft models . Pharmacokinetic (PK) studies are critical to determine dosing schedules (e.g., daily oral gavage). Researchers should combine PK profiling with pharmacodynamic (PD) markers, such as tumor VEGFR2 phosphorylation levels, to validate target engagement. Toxicity thresholds can be identified via longitudinal monitoring of organ function and body weight.

Q. What methodological considerations are critical when combining SU14813 with chemotherapeutic agents like docetaxel?

Synergy studies require staggered dosing to avoid overlapping toxicities. For example, in xenograft models, SU14813 administered 24 hours before docetaxel enhanced survival and tumor growth inhibition . Researchers should use isobologram analysis or Chou-Talalay methods to quantify synergy. Survival endpoints (e.g., median survival time) and tumor volume measurements must be standardized across treatment cohorts.

Q. How can contradictory efficacy data for SU14813 across tumor models be systematically addressed?

Discrepancies may arise from variations in tumor receptor expression (e.g., PDGFRβ vs. VEGFR2 dominance) or stromal interactions. Researchers should profile target receptor expression in each model using immunohistochemistry or RNA-seq. Additionally, comparative PK/PD studies across models can identify bioavailability or metabolic differences . Meta-analyses of published IC50 values and xenograft responses may clarify context-dependent mechanisms.

Q. What advanced statistical methods are appropriate for analyzing SU14813’s dose-response relationships in heterogeneous cell populations?

Nonlinear regression models (e.g., four-parameter logistic curves) are recommended to calculate EC50 values. For heterogeneous populations (e.g., cancer stem cells), hierarchical modeling or mixed-effects regression can account for subpopulation variability. Significance thresholds (e.g., p < 0.05) must be predefined, and multiple-testing corrections (e.g., Bonferroni) applied for high-throughput datasets .

Methodological Challenges and Solutions

Q. How can researchers validate SU14813’s off-target effects in kinase inhibition screens?

Broad-spectrum kinase profiling (e.g., using KinomeScan) is necessary to identify off-target interactions. For example, SU14813’s activity against FLT3 (IC50 ~10–50 nM) may influence hematologic malignancy models . Computational docking studies or competitive binding assays can further clarify selectivity.

Q. What strategies mitigate SU14813’s solubility challenges in long-term in vitro assays?

While SU14813 is soluble in DMSO, prolonged culture may precipitate the compound. Researchers should use fresh stock solutions, validate solubility in media via HPLC, and consider periodic replenishment during extended experiments. Surfactants (e.g., 0.01% Tween-80) or lipid-based carriers can enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-SU14813
Reactant of Route 2
Reactant of Route 2
(Z)-SU14813

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.